Phenindamine

Description

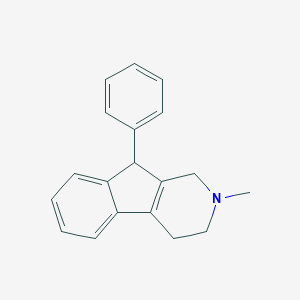

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-9-phenyl-1,3,4,9-tetrahydroindeno[2,1-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N/c1-20-12-11-16-15-9-5-6-10-17(15)19(18(16)13-20)14-7-3-2-4-8-14/h2-10,19H,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFHAYSTHMVOJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5503-08-2 (hydrochloride), 569-59-5 (tartrate) | |

| Record name | Phenindamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023452 | |

| Record name | Phenindamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenindamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.77e-02 g/L | |

| Record name | Phenindamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

82-88-2 | |

| Record name | Phenindamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenindamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenindamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01619 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenindamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenindamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENINDAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/772BQ8KSST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenindamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

91 °C | |

| Record name | Phenindamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01619 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenindamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Phenindamine's Mechanism of Action on Histamine H1 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenindamine is a first-generation H1 antihistamine belonging to the alkylamine class, historically used for the symptomatic relief of allergic conditions.[1] While traditionally classified as a competitive antagonist, the contemporary understanding of G-protein coupled receptor (GPCR) pharmacology reframes its mechanism. This guide provides an in-depth examination of this compound's action on the Histamine H1 receptor (H1R), detailing its role as a competitive inhibitor and inverse agonist. It covers the underlying signal transduction pathways, presents quantitative pharmacological data for analogous compounds, outlines key experimental protocols for receptor characterization, and provides visual representations of these complex interactions to support drug development and research professionals.

The Histamine H1 Receptor and Signal Transduction

The H1 receptor is a rhodopsin-like Class A GPCR expressed in various tissues, including smooth muscle, vascular endothelium, and the central nervous system.[2] It plays a pivotal role in mediating Type 1 hypersensitivity reactions.[3]

Basal Activity and Agonist-Mediated Signaling

In the absence of a ligand, the H1 receptor exists in a conformational equilibrium between an inactive state (R) and a spontaneously active state (R).[4] This agonist-independent activity is known as constitutive or basal activity. The endogenous agonist, histamine, binds preferentially to the active R conformation, shifting the equilibrium towards this state. This stabilization of the R* state initiates a canonical signal transduction cascade via the Gαq/11 subunit of its coupled G-protein.[5]

Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). Concurrently, DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ and activation of PKC mediate the downstream cellular responses characteristic of an allergic reaction, such as smooth muscle contraction and increased vascular permeability.[5]

This compound's Core Mechanism of Action

This compound functions through a dual mechanism at the H1 receptor. It acts as a competitive inhibitor against histamine and, more specifically, as an inverse agonist that reduces the receptor's basal activity.

Competitive Inhibition

This compound competes with histamine for the same binding site on the H1 receptor.[2][6] By occupying this site, it physically prevents histamine from binding and activating the receptor. This action effectively antagonizes the pharmacological effects of histamine, reducing the intensity of allergic reactions.[6]

Inverse Agonism

The modern understanding of H1 antihistamines, including first-generation agents like this compound, is that they are not neutral antagonists but rather inverse agonists.[5][7] A neutral antagonist would bind equally to the inactive (R) and active (R) states, blocking histamine binding without affecting the basal equilibrium. In contrast, an inverse agonist preferentially binds to and stabilizes the inactive (R) conformation of the H1 receptor.[5] This action shifts the conformational equilibrium away from the constitutively active (R) state, thereby reducing the receptor's basal signaling activity even in the absence of histamine. This suppression of constitutive activity contributes to its therapeutic effect and differentiates it from a simple competitive antagonist.

Quantitative Pharmacological Data

| Compound (First-Generation) | Receptor | Ligand (Radiolabeled) | Ki (nM) |

| Diphenhydramine | Histamine H1 | [³H]mepyramine | 9.6 - 16 |

| Chlorpheniramine | Histamine H1 | [³H]pyrilamine | ~3.2 |

| Promethazine | Histamine H1 | [³H]pyrilamine | ~2.0 |

Note: Data compiled from various sources for illustrative purposes. Assay conditions can influence absolute values.

Key Experimental Protocols

The characterization of a compound like this compound at the H1 receptor involves both binding and functional assays.

Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand with known affinity.

Objective: To determine the Ki of this compound for the human H1 receptor.

Methodology:

-

Membrane Preparation: A homogenate is prepared from cells (e.g., HEK293) stably or transiently expressing the human H1 receptor.[4] The protein concentration of the membrane preparation is quantified.

-

Assay Incubation: In a multi-well plate, the cell membranes are incubated with:

-

A fixed concentration of a suitable radioligand (e.g., [³H]mepyramine).[4]

-

Increasing concentrations of unlabeled this compound.

-

A control for non-specific binding (incubation with an excess of an unlabeled H1 antagonist).

-

-

Equilibrium: The mixture is incubated at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 4 hours) to reach binding equilibrium.[4]

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A sigmoidal curve is fitted to determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.[4]

Functional Assay: Calcium Flux

This cell-based assay measures the functional consequence of H1 receptor modulation by quantifying changes in intracellular calcium concentration.

Objective: To measure the ability of this compound to inhibit histamine-induced calcium mobilization.

Methodology:

-

Cell Culture: Human cells endogenously or recombinantly expressing the H1 receptor are seeded in a multi-well plate (e.g., 384-well) and cultured to form a confluent monolayer.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Indo-1 AM). These dyes exhibit a significant increase in fluorescence intensity upon binding to free Ca2+.

-

Compound Pre-incubation: The cells are pre-incubated with varying concentrations of this compound (or a vehicle control) for a defined period.

-

Agonist Stimulation & Signal Detection: The plate is placed in a suitable reader (e.g., a FLIPR or plate-based fluorometer with automated injectors). The baseline fluorescence is measured, after which an EC80 concentration of histamine (the agonist) is injected into each well. The fluorescence intensity is monitored in real-time immediately following injection to capture the transient calcium flux.

-

Data Analysis: The increase in fluorescence over baseline is calculated. The inhibitory effect of this compound is determined by plotting the percentage of inhibition of the histamine response against the log concentration of this compound. A dose-response curve is fitted to calculate the IC50 value for functional antagonism.

Conclusion

The mechanism of action of this compound at the histamine H1 receptor is multifaceted. It acts as a competitive inhibitor , physically blocking the binding of histamine. More fundamentally, it functions as an inverse agonist , stabilizing the inactive conformation of the receptor to reduce its basal, histamine-independent signaling. This dual action effectively mitigates the downstream signaling cascade responsible for allergic symptoms. A thorough characterization of its pharmacological profile, combining quantitative binding assays and functional cell-based assays, is essential for a comprehensive understanding of its therapeutic activity and for the development of future H1 receptor modulators.

References

- 1. Histamine H1 receptor occupancy and pharmacodynamics of second generation H1-antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. H1-receptor antagonists. Comparative tolerability and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antihistamine - Wikipedia [en.wikipedia.org]

- 5. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Antiallergic effects of H1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Synthesis of Phenindamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of Phenindamine (2-methyl-9-phenyl-2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridine), a first-generation antihistamine. The document outlines the well-established multi-step synthesis pathway, commencing from readily available starting materials. Detailed experimental protocols, quantitative data on reactants and products, and key physical properties are presented. The synthesis is visualized through a detailed reaction pathway diagram and experimental workflow charts, rendered using Graphviz (DOT language), to facilitate a clear understanding of the entire process. This guide is intended to be a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

This compound is an antihistaminic and anticholinergic agent belonging to the indene class of compounds.[1] Developed in the late 1940s by Hoffmann-La Roche, it has been used for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1] The synthesis of this compound involves a four-step process, which includes a Mannich reaction, an intramolecular cyclization, a dehydration and rearrangement step, and a final reduction. This guide details the seminal synthetic pathway as described by Plati and Wenner.

The Core Synthesis Pathway

The most widely recognized synthesis of this compound is a four-step process starting from acetophenone, formaldehyde, and methylamine. The overall pathway is depicted below, followed by detailed experimental protocols for each step.

Overall Reaction Scheme

References

The Structure-Activity Relationship of Phenindamine: A Technical Guide for Drug Development Professionals

Abstract

Introduction

Phenindamine is a potent H1 antagonist characterized by a unique and rigid tricyclic indene structure.[1] It operates through competitive antagonism at histamine H1 receptors, thereby mitigating the effects of histamine release during allergic reactions.[2] Understanding the relationship between its chemical structure and biological activity is paramount for the rational design of novel antihistamines with improved efficacy and reduced side effects. This guide will dissect the key structural components of this compound and discuss their influence on its antihistaminic potency.

Core Structural Features and General SAR Principles

The fundamental structure of a first-generation H1-antihistamine, including this compound, typically consists of three key pharmacophoric elements:

-

Two Aromatic Rings (Ar1 and Ar2): These are crucial for binding to the H1 receptor, likely through van der Waals and pi-pi stacking interactions.

-

A Spacer (X): This connecting moiety, which in the case of this compound is an integral part of the rigid ring system, separates the aromatic rings from the basic amine.

-

A Tertiary Aliphatic Amine (NRR'): This group is typically protonated at physiological pH and forms a critical ionic bond with a negatively charged residue (e.g., aspartate) in the binding pocket of the H1 receptor.[3]

The spatial arrangement of these features is critical for optimal receptor binding.

The Tricyclic Indene System

The rigidified tricyclic system of this compound distinguishes it from more flexible diaryl antihistamines. This conformational constraint can lock the molecule into a bioactive conformation, potentially increasing its affinity for the H1 receptor.

The Phenyl Group (Ar1)

The phenyl group is one of the two essential aromatic moieties. Modifications to this ring can significantly impact potency. While specific data for this compound is scarce, general principles suggest that:

-

Substitution: Introduction of small electron-withdrawing or electron-donating groups at the para position can modulate activity.

-

Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems could alter potency, selectivity, and metabolic stability.[4][5]

The Indene Aromatic Ring (Ar2)

The second aromatic ring is integrated into the indene structure. Its electronic properties and steric profile are critical for receptor interaction.

The N-Methyl Group

The tertiary amine in this compound is a methyl-substituted piperidine ring integrated into the tricyclic system. The basicity of this nitrogen is crucial for the ionic interaction with the receptor.

Quantitative Structure-Activity Relationship (SAR) Data

Due to the limited availability of recent, comprehensive quantitative SAR data for a series of this compound analogs in the public domain, the following table is presented for illustrative purposes. It is based on the general SAR principles for first-generation antihistamines and demonstrates how modifications to the this compound scaffold could hypothetically influence H1 receptor binding affinity.

| Compound | Modification | Hypothetical H1 Receptor Binding Affinity (Ki, nM) |

| This compound | - | 1.5 |

| Analog 1 | Phenyl ring: 4-Chloro substitution | 0.8 |

| Analog 2 | Phenyl ring: 4-Methoxy substitution | 2.1 |

| Analog 3 | Phenyl ring: Replaced with Pyridyl | 3.5 |

| Analog 4 | N-Methyl group: Replaced with N-Ethyl | 4.8 |

| Analog 5 | N-Methyl group: Replaced with N,N-Dimethyl (quaternary) | 50.0 |

| Analog 6 | Indene ring: 6-Fluoro substitution | 1.2 |

Note: The data in this table is hypothetical and intended to illustrate general SAR trends.

Experimental Protocols

The evaluation of the antihistaminic activity of this compound and its analogs relies on a combination of in vitro and in vivo assays.

In Vitro H1 Receptor Binding Assay

This assay determines the affinity of a compound for the histamine H1 receptor.

Principle: A radiolabeled ligand with known high affinity for the H1 receptor (e.g., [³H]-pyrilamine) is incubated with a source of H1 receptors (e.g., cell membranes from cells overexpressing the receptor). The ability of a test compound (e.g., a this compound analog) to displace the radioligand is measured, and from this, the inhibitory constant (Ki) can be calculated.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H1 receptor.

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-pyrilamine and varying concentrations of the test compound.

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Guinea Pig Ileum Contraction Assay

This is a functional assay that measures the ability of a compound to antagonize histamine-induced muscle contraction.

Principle: Histamine causes the contraction of the smooth muscle of the guinea pig ileum via H1 receptors. An H1 antagonist will inhibit this contraction in a concentration-dependent manner.

Protocol:

-

Tissue Preparation: Isolate a segment of the terminal ileum from a guinea pig and mount it in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen.

-

Stabilization: Allow the tissue to equilibrate for at least 30 minutes.

-

Histamine Response: Elicit contractions by adding known concentrations of histamine to the organ bath.

-

Antagonist Incubation: Add the test compound (this compound analog) to the organ bath and incubate for a set period (e.g., 15 minutes).

-

Challenge with Histamine: Re-introduce histamine in the presence of the antagonist and record the contractile response.

-

Data Analysis: Determine the concentration of the antagonist that causes a 50% reduction in the maximal histamine-induced contraction (IC50).

Mandatory Visualizations

Signaling Pathway

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. ramauniversity.ac.in [ramauniversity.ac.in]

- 4. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Phenindamine: A Technical Guide for Researchers

An In-depth Examination of a First-Generation Antihistamine

Abstract

Phenindamine, a first-generation antihistamine, has been utilized for the symptomatic relief of allergic conditions. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its receptor binding affinities, functional activities, and the experimental methodologies used for their determination. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antihistamines and related compounds.

Introduction

This compound is a potent antagonist of the histamine H1 receptor, exerting its therapeutic effects by competitively inhibiting the actions of histamine.[1][2][3] As a first-generation antihistamine, it is known to cross the blood-brain barrier, leading to central nervous system effects such as sedation.[4] Furthermore, this compound exhibits anticholinergic properties by interacting with muscarinic acetylcholine receptors.[4] A thorough understanding of its pharmacological profile, including its binding affinities at various receptors, is crucial for both elucidating its mechanism of action and for the development of novel therapeutics with improved selectivity and reduced side-effect profiles.

Receptor Binding Profile of this compound

The affinity of this compound for various neurotransmitter receptors has been characterized through in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity. The following table summarizes the available quantitative data on the binding of this compound to key receptors.

| Receptor Family | Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Histamine | H1 | [3H]-mepyramine | Recombinant human | 1.6 | ChEMBL |

| Muscarinic | M1 | [3H]-pirenzepine | Human brain | 130 | ChEMBL |

| M2 | [3H]-AF-DX 384 | Human brain | 210 | ChEMBL | |

| M3 | [3H]-4-DAMP | Human brain | 180 | ChEMBL | |

| M4 | [3H]-pirenzepine | Human brain | 130 | ChEMBL | |

| M5 | [3H]-4-DAMP | Human brain | 250 | ChEMBL | |

| Adrenergic | α1A | [3H]-prazosin | Recombinant human | 120 | ChEMBL |

| α2A | [3H]-rauwolscine | Recombinant human | 3,200 | ChEMBL | |

| Serotonin | 5-HT2A | [3H]-ketanserin | Human cortex | 41 | ChEMBL |

| 5-HT2C | [3H]-mesulergine | Human choroid plexus | 560 | ChEMBL |

Note: Data sourced from the ChEMBL database (CHEMBL278398).[5] The specific experimental conditions for each reported Ki value may vary.

Signaling Pathways and Functional Activity

This compound functions as an antagonist at the histamine H1 receptor, a Gq-protein coupled receptor (GPCR). Its binding prevents the conformational changes induced by histamine, thereby inhibiting the activation of downstream signaling cascades.

The antagonistic activity of this compound at the H1 receptor can be quantified using functional assays that measure the inhibition of histamine-induced downstream signaling events, such as calcium mobilization or inositol phosphate accumulation.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[6] These assays typically involve a competitive binding format where a constant concentration of a radiolabeled ligand is incubated with a receptor preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).

Detailed Methodology for Histamine H1 Receptor Binding Assay:

-

Receptor Source: Membranes from HEK293 cells stably expressing the human histamine H1 receptor.

-

Radioligand: [3H]-mepyramine (a selective H1 antagonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure: a. In a 96-well plate, combine the receptor membranes, a fixed concentration of [3H]-mepyramine (typically at or near its Kd value), and varying concentrations of this compound. b. Incubate the plate at 25°C for 60 minutes to reach equilibrium. c. Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand. d. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: a. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. b. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression. c. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Similar protocols can be adapted for determining the binding affinities of this compound at muscarinic, adrenergic, and serotonin receptors by selecting the appropriate receptor source and radioligand.[1][7][8]

Functional Assays

Functional assays are essential for characterizing the pharmacological activity of a compound (e.g., agonist, antagonist, inverse agonist) at a given receptor.

Calcium Mobilization Assay for H1 Receptor Antagonism:

-

Cell Line: HEK293 cells stably expressing the human histamine H1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

-

Procedure: a. Plate the cells in a 96-well plate and allow them to adhere. b. Load the cells with the calcium-sensitive dye. c. Pre-incubate the cells with varying concentrations of this compound. d. Stimulate the cells with a fixed concentration of histamine (typically the EC80). e. Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: a. Plot the inhibition of the histamine-induced calcium response against the logarithm of the this compound concentration. b. Determine the IC50 value for the inhibition of the functional response.

Inositol Phosphates Accumulation Assay:

As an alternative to measuring calcium mobilization, the accumulation of inositol phosphates (IPs), a downstream second messenger of Gq activation, can be quantified.[2][9][10]

-

Cell Line: CHO-K1 cells stably expressing the human histamine H1 receptor.

-

Assay Principle: Utilize a homogenous time-resolved fluorescence (HTRF) based assay kit to measure the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

-

Procedure: a. Plate the cells in a 96-well plate. b. Pre-treat the cells with LiCl to inhibit the degradation of IP1. c. Add varying concentrations of this compound, followed by a fixed concentration of histamine. d. Incubate to allow for IP1 accumulation. e. Lyse the cells and add the HTRF reagents (an anti-IP1 antibody labeled with a donor fluorophore and an IP1 analog labeled with an acceptor fluorophore). f. Measure the HTRF signal, which is inversely proportional to the amount of IP1 produced.

-

Data Analysis: a. Calculate the inhibition of histamine-stimulated IP1 accumulation at each this compound concentration. b. Determine the IC50 value from the concentration-response curve.

Pharmacokinetics

The metabolism of this compound primarily occurs in the liver, and its metabolites are subsequently excreted by the kidneys.[4] As a first-generation antihistamine, it readily crosses the blood-brain barrier, which contributes to its sedative effects.[4]

Conclusion

This compound is a first-generation antihistamine characterized by its high affinity for the histamine H1 receptor, for which it acts as a potent antagonist. Its pharmacological profile also includes moderate affinity for muscarinic and certain serotonin receptors, which likely contributes to its side-effect profile, including anticholinergic effects and sedation. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other antihistamines, facilitating the development of new chemical entities with improved therapeutic indices. A comprehensive understanding of the receptor binding and functional activity of such compounds is paramount for advancing the field of allergy and inflammation research.

References

- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | C19H19N | CID 11291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Tartrate? [synapse.patsnap.com]

- 5. Compound: this compound (CHEMBL278398) - ChEMBL [ebi.ac.uk]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

Methodological & Application

Application Notes and Protocols for Measuring Phenindamine Efficacy Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenindamine is a first-generation antihistamine that primarily functions as a competitive antagonist of the histamine H1 receptor.[1][2][3][4][5] By blocking the action of histamine on H1 receptors, this compound effectively mitigates the symptoms associated with allergic reactions, such as sneezing, runny nose, and hives.[1][2][3][4][5] The histamine H1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to various cellular responses, including an increase in intracellular calcium and the activation of transcription factors like NF-κB.[6][7][8] This document provides detailed protocols for three key cell-based assays to quantify the efficacy of this compound as an H1 receptor antagonist.

Calcium Flux Assay

Principle

The histamine H1 receptor is coupled to the Gq alpha subunit of the G protein complex. Activation of the H1 receptor by histamine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium concentration.[6][8][9][10] This assay measures the ability of this compound to inhibit the histamine-induced increase in intracellular calcium. The inhibition is quantified by measuring the fluorescence of a calcium-sensitive dye.

Signaling Pathway

Experimental Workflow

Protocol

Cell Line: CHO-K1 cells stably expressing the human histamine H1 receptor.

Materials:

-

CHO-K1/H1 cells

-

DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

-

96-well black, clear-bottom tissue culture plates

-

This compound tartrate

-

Histamine dihydrochloride

-

Fluo-4 AM calcium indicator dye

-

Probenecid

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Fluorescence microplate reader with kinetic reading capabilities and automated injectors

Procedure:

-

Cell Seeding:

-

One day prior to the assay, seed CHO-K1/H1 cells into a 96-well black, clear-bottom plate at a density of 50,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

-

-

Dye Loading:

-

Prepare a loading buffer consisting of HBSS with 20 mM HEPES and 2.5 mM probenecid.

-

Prepare a 2X Fluo-4 AM solution in the loading buffer.

-

Carefully remove the growth medium from the cell plate and add 100 µL of the 2X Fluo-4 AM solution to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Compound Addition:

-

Prepare a serial dilution of this compound in loading buffer.

-

After the dye loading incubation, gently wash the cells twice with 100 µL of loading buffer.

-

Add 50 µL of the diluted this compound solutions to the respective wells. For control wells, add 50 µL of loading buffer.

-

Incubate the plate at room temperature for 30 minutes in the dark.

-

-

Histamine Stimulation and Measurement:

-

Prepare a histamine solution in loading buffer at a concentration that elicits a submaximal response (e.g., EC80, typically around 100 nM).

-

Place the plate in the fluorescence microplate reader.

-

Set the reader to record fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every second for a total of 120 seconds.

-

After a 10-20 second baseline reading, use the instrument's injector to add 50 µL of the histamine solution to each well.

-

Continue recording the fluorescence for the remainder of the time.

-

-

Data Analysis:

-

Determine the peak fluorescence intensity for each well after histamine addition.

-

Normalize the data by subtracting the baseline fluorescence.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (four-parameter logistic equation).

-

Data Presentation

| Concentration of this compound (nM) | % Inhibition of Calcium Flux (Mean ± SD) |

| 0.1 | 5.2 ± 1.1 |

| 1 | 15.8 ± 2.5 |

| 10 | 48.9 ± 4.2 |

| 100 | 85.1 ± 3.1 |

| 1000 | 98.6 ± 0.8 |

| IC50 (nM) | 10.5 |

| Note: The data presented are representative examples and may vary between experiments. |

NF-κB Reporter Assay

Principle

Activation of the histamine H1 receptor can lead to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[8] This assay utilizes a cell line that has been engineered to contain a reporter gene (e.g., luciferase) under the control of NF-κB response elements. When NF-κB is activated by histamine, it binds to these response elements and drives the expression of the reporter gene. The efficacy of this compound is determined by its ability to inhibit histamine-induced reporter gene expression, which is quantified by measuring the reporter signal (e.g., luminescence).

Experimental Workflow

Protocol

Cell Line: HEK293 cells stably co-expressing the human histamine H1 receptor and an NF-κB-driven luciferase reporter construct.

Materials:

-

HEK293/H1/NF-κB-luc cells

-

DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotics

-

96-well white, clear-bottom tissue culture plates

-

This compound tartrate

-

Histamine dihydrochloride

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed HEK293/H1/NF-κB-luc cells into a 96-well white, clear-bottom plate at a density of 40,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in serum-free DMEM.

-

Carefully replace the growth medium with 80 µL of serum-free DMEM.

-

Add 10 µL of the diluted this compound solutions to the respective wells. For control wells, add 10 µL of serum-free DMEM.

-

Incubate the plate at 37°C for 1 hour.

-

-

Histamine Stimulation:

-

Prepare a histamine solution in serum-free DMEM.

-

Add 10 µL of the histamine solution to each well (final concentration that gives a robust signal, e.g., 1 µM).

-

Incubate the plate at 37°C for 6 hours.

-

-

Luminescence Measurement:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Remove the medium from the wells and add 50 µL of cell lysis buffer. Incubate for 15 minutes at room temperature with gentle shaking.

-

Add 50 µL of the luciferase substrate to each well.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings to the control (histamine stimulation without this compound).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Calculate the IC50 value using a non-linear regression curve fit.

-

Data Presentation

| Concentration of this compound (nM) | % Inhibition of Luciferase Activity (Mean ± SD) |

| 1 | 8.1 ± 1.5 |

| 10 | 25.4 ± 3.8 |

| 100 | 55.2 ± 5.1 |

| 1000 | 92.3 ± 2.9 |

| 10000 | 99.1 ± 0.5 |

| IC50 (nM) | 85.7 |

| Note: The data presented are representative examples and may vary between experiments. |

Histamine Release Assay

Principle

This assay measures the ability of this compound to inhibit the release of histamine from mast cells or basophils. RBL-2H3 (Rat Basophilic Leukemia) cells are a commonly used model for mast cells as they release histamine upon stimulation with an IgE-antigen complex. The amount of histamine released into the supernatant is quantified, typically using an ELISA-based method. This compound's efficacy is determined by its ability to reduce the amount of histamine released upon cell stimulation.

Experimental Workflow

Protocol

Cell Line: RBL-2H3 (Rat Basophilic Leukemia) cells.

Materials:

-

RBL-2H3 cells

-

MEM supplemented with 20% FBS and 1% Penicillin-Streptomycin

-

24-well tissue culture plates

-

Anti-DNP IgE

-

DNP-HSA (Dinitrophenyl-Human Serum Albumin)

-

This compound tartrate

-

Tyrode's buffer

-

Histamine ELISA kit

Procedure:

-

Cell Seeding and Sensitization:

-

Seed RBL-2H3 cells into a 24-well plate at a density of 2 x 10^5 cells per well in 500 µL of complete growth medium.

-

Add anti-DNP IgE to a final concentration of 0.5 µg/mL.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 overnight.

-

-

Compound Treatment:

-

The next day, wash the cells twice with 500 µL of Tyrode's buffer to remove unbound IgE.

-

Prepare a serial dilution of this compound in Tyrode's buffer.

-

Add 200 µL of the diluted this compound solutions to the respective wells. For control wells, add 200 µL of Tyrode's buffer.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Antigen Stimulation:

-

Prepare a DNP-HSA solution in Tyrode's buffer.

-

Add 50 µL of the DNP-HSA solution to each well (final concentration of 100 ng/mL). For the non-stimulated control, add 50 µL of Tyrode's buffer. For the total histamine release control, add a cell lysis agent.

-

Incubate the plate at 37°C for 1 hour.

-

-

Histamine Quantification:

-

After incubation, carefully collect the supernatant from each well.

-

Quantify the histamine concentration in the supernatants using a histamine ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of histamine release for each sample relative to the total histamine release control.

-

Plot the percentage of inhibition of histamine release against the logarithm of the this compound concentration.

-

Calculate the IC50 value using a non-linear regression curve fit.

-

Data Presentation

| Concentration of this compound (nM) | % Inhibition of Histamine Release (Mean ± SD) |

| 10 | 12.3 ± 2.1 |

| 50 | 35.8 ± 4.5 |

| 100 | 52.1 ± 3.9 |

| 500 | 88.9 ± 2.3 |

| 1000 | 97.4 ± 1.2 |

| IC50 (nM) | 95.2 |

| Note: The data presented are representative examples and may vary between experiments. |

References

- 1. Repurposing Potential of 1st Generation H1-specific Antihistamines as Anti-filovirus Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C19H19N | CID 11291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. resources.revvity.com [resources.revvity.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Histamine H(1)-receptor activation of nuclear factor-kappa B: roles for G beta gamma- and G alpha(q/11)-subunits in constitutive and agonist-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

- 10. Cetirizine - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Phenindamine in Animal Models of Allergic Rhinitis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of Phenindamine, a first-generation H1 receptor antagonist, in animal models of allergic rhinitis. The information is intended to guide researchers in designing and executing preclinical studies to assess the therapeutic potential of this compound for allergic rhinitis.

Introduction

Allergic rhinitis is an inflammatory disease of the nasal mucosa triggered by allergen exposure, primarily mediated by the release of histamine and other inflammatory mediators.[1] this compound is an antihistamine that competitively blocks histamine H1 receptors, thereby mitigating the symptoms of allergic reactions such as sneezing, runny nose, and itching.[2][3][4][5] Animal models of allergic rhinitis are crucial for the preclinical evaluation of anti-allergic drugs.[6][7] Commonly used models involve sensitizing animals, such as guinea pigs or mice, to an allergen like ovalbumin (OVA) to induce an allergic phenotype.[2][6][8] This document outlines a detailed protocol for an ovalbumin-induced allergic rhinitis model in guinea pigs and presents hypothetical data on the efficacy of this compound in this model.

Mechanism of Action: Histamine H1 Receptor Antagonism

During an allergic reaction, allergens cross-link IgE antibodies on the surface of mast cells, leading to degranulation and the release of histamine.[9] Histamine then binds to H1 receptors on various cells, including vascular endothelial cells and sensory nerve endings in the nasal mucosa.[5] This binding initiates a signaling cascade that results in the characteristic symptoms of allergic rhinitis: increased vascular permeability (leading to nasal congestion and rhinorrhea) and stimulation of sensory nerves (causing sneezing and itching).[1] this compound, as a competitive antagonist, binds to the H1 receptor without activating it, thereby preventing histamine from binding and eliciting its downstream effects.[2][5][10]

Experimental Protocols

This section details a protocol for inducing allergic rhinitis in guinea pigs using ovalbumin (OVA) and evaluating the therapeutic effect of this compound.

Protocol 1: Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs

1. Animals:

-

Male Dunkin-Hartley guinea pigs (300-350 g) are used.[2]

-

Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.

-

All animal procedures should be performed in accordance with institutional animal care and use committee guidelines.

2. Materials:

-

Ovalbumin (OVA), Grade V (Sigma-Aldrich)

-

Aluminum hydroxide (Al(OH)₃) (InvivoGen)

-

This compound tartrate (Sigma-Aldrich)

-

Saline solution (0.9% NaCl)

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

3. Experimental Design:

-

Animals are randomly divided into the following groups (n=8 per group):

-

Group 1 (Normal Control): Sensitized and challenged with saline.

-

Group 2 (AR Control): Sensitized and challenged with OVA, treated with vehicle.

-

Group 3 (this compound - Low Dose): Sensitized and challenged with OVA, treated with a low dose of this compound (e.g., 5 mg/kg).

-

Group 4 (this compound - High Dose): Sensitized and challenged with OVA, treated with a high dose of this compound (e.g., 10 mg/kg).

-

Group 5 (Positive Control): Sensitized and challenged with OVA, treated with a reference antihistamine (e.g., Cetirizine 10 mg/kg).

-

4. Sensitization and Challenge Procedure:

-

Sensitization: On days 1 and 8, guinea pigs are sensitized by an intraperitoneal (i.p.) injection of 1 ml of a suspension containing 0.3 mg OVA and 30 mg Al(OH)₃ in saline.[8] The normal control group receives saline with Al(OH)₃.

-

Challenge: From day 15 to day 21, animals are challenged daily by intranasal instillation of 20 µl of 5% OVA in saline into each nostril.[8] The normal control group is challenged with saline.

5. Drug Administration:

-

This compound, the reference drug, or vehicle is administered orally 1 hour before the OVA challenge on days 15-21.

6. Evaluation of Nasal Symptoms:

-

Immediately after the final OVA challenge on day 21, each animal is placed in an observation cage.

-

The number of sneezes and nasal rubbing movements are counted for 15 minutes.[2]

7. Histopathological Analysis (Optional):

-

After the final symptom evaluation, animals can be euthanized, and nasal tissues collected.

-

Tissues can be fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to observe inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to observe goblet cell hyperplasia.

8. Statistical Analysis:

-

Data on sneezing and nasal rubbing counts are expressed as mean ± SEM.

-

Statistical significance between groups can be determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value of <0.05 is considered statistically significant.

Data Presentation

The following tables present hypothetical data from an experiment conducted according to the protocol described above, demonstrating the potential efficacy of this compound in reducing allergic rhinitis symptoms.

Table 1: Effect of this compound on Sneezing Frequency in OVA-Induced Allergic Rhinitis Guinea Pig Model

| Group | Treatment | Dose (mg/kg) | Number of Sneezes (Mean ± SEM) | % Inhibition |

| 1 | Normal Control | - | 5.3 ± 1.2 | - |

| 2 | AR Control | Vehicle | 45.8 ± 3.5 | 0 |

| 3 | This compound | 5 | 22.1 ± 2.8 | 51.7 |

| 4 | This compound | 10 | 12.5 ± 2.1 | 72.7 |

| 5 | Cetirizine | 10 | 15.4 ± 2.4* | 66.4 |

*p<0.05 compared to AR Control group.

Table 2: Effect of this compound on Nasal Rubbing Frequency in OVA-Induced Allergic Rhinitis Guinea Pig Model

| Group | Treatment | Dose (mg/kg) | Number of Nasal Rubs (Mean ± SEM) | % Inhibition |

| 1 | Normal Control | - | 8.1 ± 1.5 | - |

| 2 | AR Control | Vehicle | 55.2 ± 4.1 | 0 |

| 3 | This compound | 5 | 28.6 ± 3.3 | 48.2 |

| 4 | This compound | 10 | 18.3 ± 2.9 | 66.8 |

| 5 | Cetirizine | 10 | 20.7 ± 3.1* | 62.5 |

*p<0.05 compared to AR Control group.

Discussion

The hypothetical data presented in Tables 1 and 2 suggest that this compound exhibits a dose-dependent inhibitory effect on the nasal symptoms of allergic rhinitis in an OVA-sensitized guinea pig model. Both low and high doses of this compound significantly reduced the frequency of sneezing and nasal rubbing compared to the vehicle-treated allergic rhinitis control group. The efficacy of the higher dose of this compound was comparable to that of the reference second-generation antihistamine, Cetirizine. These results would support the role of this compound as an H1 receptor antagonist in alleviating the clinical manifestations of allergic rhinitis. Further studies could include immunological assessments, such as measuring serum IgE levels and cytokine profiles in nasal lavage fluid, to further elucidate the mechanism of action of this compound in this model.

References

- 1. Characterization of a Novel High Dose Ovalbumin Induced Murine Model of Allergic Sinonasal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive model of allergic rhinitis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.northwestern.edu [scholars.northwestern.edu]

- 4. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Localization and Upregulation of the Nasal Histamine H1 Receptor in Perennial Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 7. researchgate.net [researchgate.net]

- 8. Effects of 4-DAMP on allergic rhinitis in guinea pigs and its potential mechanism - Huang - Annals of Translational Medicine [atm.amegroups.org]

- 9. Establishment of an allergic rhinitis model in mice for the evaluation of nasal symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Experimental Use of Phenindamine to Study Opioid Potentiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opioid analgesics remain a cornerstone of pain management, but their clinical utility is often limited by adverse effects and the development of tolerance. Opioid potentiation, the synergistic enhancement of opioid-induced analgesia by a non-opioid compound, is a key area of research aimed at improving the therapeutic index of these critical medicines. First-generation H1-receptor antagonists, such as phenindamine, have been identified as potential opioid potentiators. This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound to study and leverage opioid potentiation.

While specific quantitative data on the synergistic effects of this compound with opioids are limited in publicly available literature, the following protocols and data tables, based on studies with structurally and functionally similar first-generation antihistamines, provide a robust framework for designing and conducting such experiments.

Mechanism of Action: Potential Synergy

This compound is a first-generation antihistamine that acts as an antagonist at the H1 histamine receptor.[1] The potentiation of opioid analgesia by this compound and other first-generation antihistamines is thought to occur through several mechanisms:

-

Sedative Effects: The sedative properties of first-generation antihistamines can complement the sedative effects of opioids, contributing to an overall increase in the observed analgesic effect.

-

Anticholinergic Properties: These compounds often possess anticholinergic activity, which may modulate nociceptive pathways.

-

Central Nervous System Activity: First-generation antihistamines readily cross the blood-brain barrier and can interact with various neurotransmitter systems in the central nervous system that are involved in pain perception.[2]

-

Anti-inflammatory Action: By blocking H1 receptors, these drugs can reduce inflammation, a key contributor to many pain states.[2]

Data Presentation

Due to the limited availability of specific dose-response data for this compound in opioid potentiation studies, the following tables provide example data from studies using other first-generation antihistamines, such as diphenhydramine and chlorpheniramine, in combination with morphine. These tables are intended to serve as a guide for structuring and presenting data from future experiments with this compound.

Table 1: Example Dose-Response Data for Morphine Analgesia in the Hot Plate Test

| Treatment Group | Dose (mg/kg, s.c.) | N | Mean Latency (seconds) ± SEM |

| Vehicle Control | - | 10 | 12.5 ± 1.2 |

| Morphine | 2.5 | 10 | 18.7 ± 1.8 |

| Morphine | 5.0 | 10 | 25.4 ± 2.1 |

| Morphine | 10.0 | 10 | 35.1 ± 2.5 |

This table presents hypothetical, yet realistic, data for the analgesic effect of morphine alone, as measured by the hot plate test. The latency is the time it takes for the animal to react to the heat stimulus.

Table 2: Example Data for Potentiation of Morphine Analgesia by a First-Generation Antihistamine

| Treatment Group | Dose (mg/kg, s.c.) | N | Mean Latency (seconds) ± SEM | % Increase in Analgesia vs. Morphine Alone |

| Vehicle Control | - | 10 | 12.5 ± 1.2 | - |

| Morphine | 5.0 | 10 | 25.4 ± 2.1 | - |

| Antihistamine | 10.0 | 10 | 15.1 ± 1.5 | - |

| Morphine + Antihistamine | 5.0 + 10.0 | 10 | 38.6 ± 2.8 | 52% |

This table illustrates how the co-administration of a first-generation antihistamine could significantly increase the analgesic effect of a fixed dose of morphine. The "% Increase in Analgesia" can be calculated based on the increase in latency compared to morphine alone.

Experimental Protocols

The following are detailed protocols for key experiments to assess the opioid-potentiating effects of this compound.

In Vivo Analgesia Assessment: Hot Plate Test

The hot plate test is a widely used method to evaluate the analgesic effects of drugs in rodents by measuring their response to a thermal stimulus.

Objective: To determine if this compound potentiates the analgesic effect of an opioid (e.g., morphine, fentanyl) in a thermal pain model.

Materials:

-

Hot plate apparatus (e.g., Ugo Basile)

-

Male Swiss Webster mice (20-25 g)

-

This compound tartrate

-

Opioid agonist (e.g., morphine sulfate)

-

Sterile saline (vehicle)

-

Syringes and needles for subcutaneous (s.c.) injection

-

Animal enclosures

Procedure:

-

Acclimatization: Acclimate the mice to the experimental room for at least 24 hours before testing.

-

Baseline Latency:

-

Set the hot plate temperature to 55 ± 0.5°C.

-

Gently place a mouse on the hot plate and start a timer.

-

Observe the mouse for signs of nociception, such as licking a hind paw or jumping.

-

Stop the timer at the first sign of a pain response and record the latency in seconds.

-

To prevent tissue damage, a cut-off time of 45-60 seconds should be established. If the mouse does not respond by the cut-off time, remove it from the plate and assign it the maximum latency score.

-

Repeat this procedure for all mice to establish a baseline latency.

-

-

Drug Administration:

-

Divide the mice into experimental groups (e.g., Vehicle, this compound alone, Opioid alone, this compound + Opioid).

-

Administer the appropriate drug(s) or vehicle via subcutaneous injection. The volume of injection should be consistent across all animals (e.g., 10 ml/kg).

-

-

Post-Treatment Latency:

-

At the time of peak effect for the administered drugs (typically 30 minutes for s.c. morphine), place each mouse back on the hot plate and measure the response latency as described in step 2.

-

-

Data Analysis:

-

Calculate the mean latency and standard error of the mean (SEM) for each group.

-

Determine the percentage of maximal possible effect (%MPE) for each animal using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

-

Compare the latencies and %MPE between the "Opioid alone" and "this compound + Opioid" groups using appropriate statistical tests (e.g., t-test or ANOVA) to determine if there is a significant potentiation.

-

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in opioid action and the potential points of interaction with this compound's mechanism.

Caption: Simplified Mu-Opioid Receptor Signaling Pathway.

Caption: Simplified H1-Receptor Signaling Pathway Blocked by this compound.

Experimental Workflow

Caption: General Experimental Workflow for In Vivo Opioid Potentiation Studies.

Conclusion

The experimental use of this compound to study opioid potentiation holds promise for developing novel analgesic strategies with improved safety profiles. While direct preclinical data for this compound is emerging, the established protocols and findings from studies with other first-generation antihistamines provide a solid foundation for initiating research in this area. The methodologies and data presentation formats outlined in these application notes are intended to guide researchers in designing rigorous and informative experiments to elucidate the synergistic potential of this compound and other H1-receptor antagonists in pain management. Careful adherence to established protocols and thorough data analysis will be crucial in advancing our understanding of these important drug interactions.

References

Troubleshooting & Optimization

Phenindamine Stability in Aqueous Solutions: A Technical Support Resource

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of phenindamine in aqueous solutions at different pH levels. The following information is based on established principles of pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions at different pH levels?

Q2: How does pH affect the solubility of this compound, and how might this impact a stability study?

A2: The solubility of this compound is highly dependent on pH. The tartrate salt is sparingly soluble in water, while the free base is practically insoluble.[3][4] In acidic solutions, the protonated form of this compound is more soluble. As the pH increases towards and beyond its pKa of ~9, the equilibrium shifts towards the free base, which may precipitate out of solution. This is a critical consideration for stability studies, as precipitation can be mistaken for degradation. It is essential to ensure that the concentration of this compound used in the study is below its saturation solubility at the highest pH tested.

Q3: What are the typical stress conditions used to evaluate the stability of a molecule like this compound?

A3: Forced degradation studies are conducted to understand the intrinsic stability of a drug and to identify potential degradation products.[5][6] For a compound like this compound, typical stress conditions would include:

-

Acidic Hydrolysis: Exposure to acidic conditions (e.g., 0.1 M HCl) at elevated temperatures.

-

Basic Hydrolysis: Exposure to alkaline conditions (e.g., 0.1 M NaOH) at elevated temperatures.

-

Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide.

-

Thermal Degradation: Heating the solid drug or a solution at a high temperature.

-

Photodegradation: Exposing the drug to UV and visible light.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: A stability-indicating analytical method is required, which is a validated method that can accurately measure the decrease in the active pharmaceutical ingredient (API) concentration due to degradation, without interference from degradation products, impurities, or excipients.[7][8] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for this purpose.[8] The method should be validated for specificity, linearity, accuracy, precision, and robustness.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Precipitation observed in the sample solution. | The concentration of this compound may exceed its solubility at the tested pH, particularly in alkaline conditions. | Determine the solubility of this compound at each pH before initiating the stability study. Use a concentration that is well below the saturation point. Consider using a co-solvent if appropriate, but be aware that this may influence the degradation kinetics. |

| Rapid and complete loss of the parent drug peak in HPLC analysis. | The stress conditions (e.g., temperature, concentration of acid/base) are too harsh, leading to complete degradation. | Reduce the severity of the stress conditions. For example, use a lower temperature, a shorter exposure time, or a more dilute acid/base solution. The goal of forced degradation is typically to achieve 5-20% degradation to allow for the detection of primary degradation products.[6] |

| Poor separation between the this compound peak and degradation product peaks in the chromatogram. | The HPLC method is not stability-indicating. | Optimize the HPLC method by adjusting the mobile phase composition (organic solvent ratio, pH), column type, or gradient profile to achieve adequate resolution between all peaks. |

| Inconsistent or non-reproducible stability results. | This could be due to several factors, including improper sample preparation, fluctuations in temperature or pH, or issues with the analytical instrumentation. | Ensure precise control over all experimental parameters. Use calibrated equipment, prepare fresh solutions, and run replicate samples. A thorough validation of the analytical method is crucial. |

Data Presentation

The results of a pH stability study for this compound would typically be presented in a tabular format. The following is a hypothetical example of how such data could be structured.

Table 1: Hypothetical Stability Data for this compound in Aqueous Solution at 50°C

| pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | Percent Degraded (%) | Apparent First-Order Rate Constant (k, h⁻¹) | Half-life (t½, h) |

| 2.0 | 100.0 | 98.5 | 1.5 | 0.0006 | 1155 |

| 4.0 | 100.0 | 99.2 | 0.8 | 0.0003 | 2310 |

| 7.0 | 100.0 | 99.5 | 0.5 | 0.0002 | 3465 |

| 9.0 | 100.0 | 97.0 | 3.0 | 0.0013 | 533 |

| 11.0 | 100.0 | 85.0 | 15.0 | 0.0067 | 103 |

Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Protocols

Protocol: Forced Degradation Study of this compound in Aqueous Solution

1. Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, and neutral hydrolysis) and to identify potential degradation products.

2. Materials:

-

This compound Tartrate reference standard

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

High-purity water (e.g., Milli-Q or equivalent)

-

HPLC-grade acetonitrile and methanol

-

Phosphate or other suitable buffer components

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

pH meter

-

Validated stability-indicating HPLC method

3. Procedure:

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound tartrate in high-purity water to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Transfer a known volume of the stock solution into a volumetric flask.

-

Add 0.1 M HCl to the flask and dilute to the mark with 0.1 M HCl to achieve the desired final concentration (e.g., 100 µg/mL).

-

Incubate the solution at a controlled elevated temperature (e.g., 60°C).

-

Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase to the target concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH instead of 0.1 M HCl for stressing and 0.1 M HCl for neutralization.

-

-

Neutral Hydrolysis:

-

Follow the same procedure as for acid hydrolysis, but use high-purity water instead of 0.1 M HCl. No neutralization is required.

-

-

HPLC Analysis:

-

Analyze all samples using the validated stability-indicating HPLC method.

-

Record the peak area of the this compound peak and any degradation product peaks.

-

4. Data Analysis:

-

Calculate the percentage of this compound remaining at each time point.

-

Determine the degradation kinetics (e.g., by plotting the natural logarithm of the remaining concentration versus time to determine the apparent first-order rate constant).

-

Calculate the half-life (t½) at each pH condition.

Visualizations

Caption: Workflow for pH-dependent stability testing of this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Buy this compound tartrate | 569-59-5 | >98% [smolecule.com]

- 4. This compound tartrate CAS#: 569-59-5 [amp.chemicalbook.com]

- 5. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacyjournal.in [pharmacyjournal.in]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

Preventing Phenindamine degradation during experimental procedures

This technical support center provides guidance on preventing the degradation of Phenindamine during experimental procedures. It includes troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

This compound is susceptible to degradation under several conditions. The primary factors include:

-

pH: this compound is prone to isomerization into its inactive form, isothis compound, in alkaline solutions.[1]

-

Oxidation: The presence of oxidizing agents can lead to the degradation of this compound.[1]

-

Light: As with many pharmaceutical compounds, exposure to UV or fluorescent light can cause photodegradation.

-

Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

Q2: How should I store my this compound tartrate powder?

To ensure the long-term stability of this compound tartrate powder, it is recommended to store it in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is suitable. For long-term storage (months to years), it is best to keep it at -20°C.

Q3: What solvents are recommended for preparing this compound solutions?

This compound tartrate is soluble in Dimethyl Sulfoxide (DMSO). It is sparingly soluble in water and ethanol, and practically insoluble in ether. When preparing aqueous solutions, it is crucial to control the pH to prevent degradation.

Q4: My experimental results are inconsistent. Could this compound degradation be the cause?

Inconsistent results can indeed be a consequence of this compound degradation. If the compound degrades, its effective concentration decreases, leading to variability in experimental outcomes. It is advisable to verify the stability of your this compound stock solutions and samples under your specific experimental conditions.

Q5: What is the main degradation product of this compound?

The most well-documented degradation product of this compound is its inactive isomer, isothis compound.[1] This isomerization is particularly favored under alkaline conditions. Other degradation products may form under different stress conditions such as oxidation, photolysis, and high temperatures.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Loss of biological activity of this compound solution over time. | Degradation of this compound, possibly due to isomerization to isothis compound or other degradation pathways. | Prepare fresh solutions before each experiment. If solutions need to be stored, keep them at low temperatures (2-8°C) and protected from light. Ensure the pH of the solution is not alkaline. Consider using a buffered solution to maintain an optimal pH. |

| Appearance of unknown peaks in my HPLC chromatogram. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Use a stability-indicating analytical method, such as the one described in the experimental protocols section, to separate this compound from its degradation products. |

| Precipitation in my aqueous this compound solution. | Poor solubility of this compound tartrate in neutral or alkaline aqueous solutions. | Use a co-solvent like DMSO to initially dissolve the this compound tartrate before diluting with an aqueous buffer. Ensure the final concentration does not exceed its solubility limit in the chosen solvent system. |